
5-(5-Chloro-2-thienyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Chloro-2-thienyl)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with a 5-chloro-2-thienyl group Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Chloro-2-thienyl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-chloro-2-thiophenecarboxaldehyde with guanidine under basic conditions to form the pyrimidine ring . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-(5-Chloro-2-thienyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the thiophene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate or potassium fluoride in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Cross-Coupling: Palladium catalysts and boronic acids or esters in the presence of a base like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with different functional groups.
Coupling Products: Biaryl or other coupled products with extended conjugation.
Scientific Research Applications
Chemistry: 5-(5-Chloro-2-thienyl)pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new materials with unique electronic properties .
Biology and Medicine: It has been studied for its anti-inflammatory, antibacterial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are also explored for use in organic electronics and as intermediates in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-thienyl)pyrimidine in biological systems involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which reduces the production of prostaglandins . The compound may also interact with other enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
2-Thiopyrimidines: These compounds have a sulfur atom at position 2 of the pyrimidine ring and exhibit similar biological activities.
Thienopyrimidines: These compounds have a fused thiophene and pyrimidine ring system and are known for their diverse pharmacological properties.
Uniqueness: 5-(5-Chloro-2-thienyl)pyrimidine is unique due to the presence of the 5-chloro-2-thienyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological activities and material properties.
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-2-1-7(12-8)6-3-10-5-11-4-6/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODVLVBUODPADA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CN=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



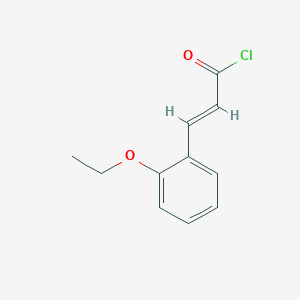
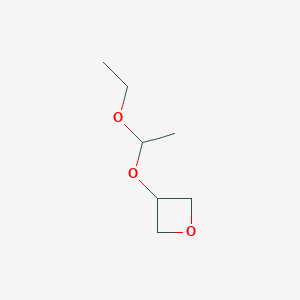
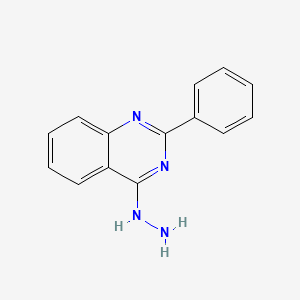
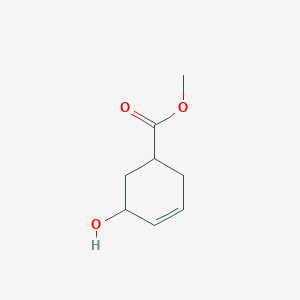
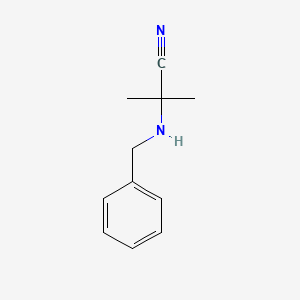
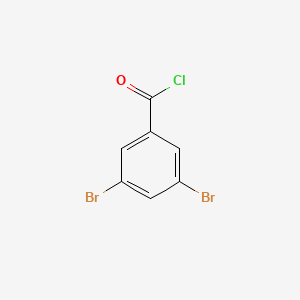
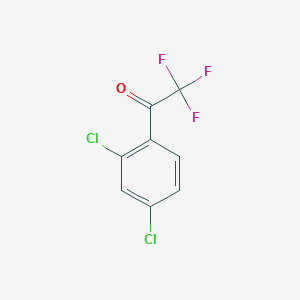
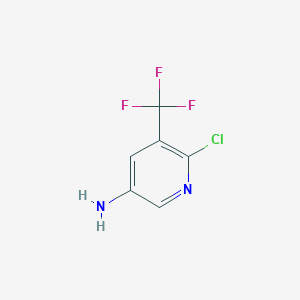
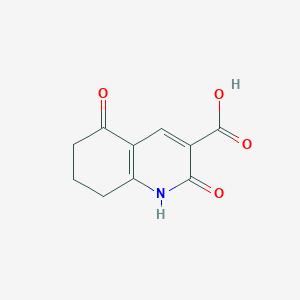

![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)
